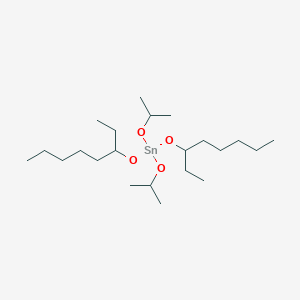
ARSINE, (p-CHLOROPHENYL)OXO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ARSINE, (p-CHLOROPHENYL)OXO-: is a chemical compound with the molecular formula C6H4AsClO and a molecular weight of 202.47 g/mol . It is also known by other names such as (p-Chlorophenyl)oxoarsine and (4-chlorophenyl)(oxo)arsane . This compound is characterized by the presence of an arsenic atom bonded to a p-chlorophenyl group and an oxygen atom.
Métodos De Preparación
The preparation of ARSINE, (p-CHLOROPHENYL)OXO- involves several synthetic routes. One common method is the reaction of p-chlorophenylmagnesium bromide with arsenic trioxide under controlled conditions . This reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods often involve the use of high-purity arsenic and its compounds, which are processed through various purification steps to achieve the desired product .
Análisis De Reacciones Químicas
ARSINE, (p-CHLOROPHENYL)OXO-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form under strong oxidizing conditions.
Reduction: It can be reduced to using reducing agents such as .
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ARSINE, (p-CHLOROPHENYL)OXO-: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of semiconductors and other advanced materials
Mecanismo De Acción
The mechanism by which ARSINE, (p-CHLOROPHENYL)OXO- exerts its effects involves several molecular targets and pathways. It is known to interact with cellular proteins and enzymes , leading to the inhibition of metabolic processes. The compound can induce oxidative stress and genotoxicity , which are key factors in its biological activity . Additionally, it can affect signal transduction pathways and gene expression , contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
ARSINE, (p-CHLOROPHENYL)OXO-: can be compared with other similar compounds such as arsine (AsH3) , arsenic trioxide (As2O3) , and arsenic pentoxide (As2O5) . While these compounds share some chemical properties, ARSINE, (p-CHLOROPHENYL)OXO- is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
3134-98-3 |
|---|---|
Fórmula molecular |
C6H4AsClO |
Peso molecular |
202.47 g/mol |
Nombre IUPAC |
1-arsoroso-4-chlorobenzene |
InChI |
InChI=1S/C6H4AsClO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
Clave InChI |
JTEYEHMQBORHHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1Cl)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)




![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
![4-(4-Chloropyridin-2-yl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]furan-3-one](/img/structure/B13821148.png)

![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

